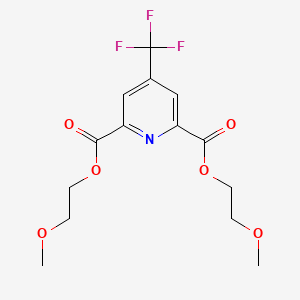
tert-butyl (2R)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2R)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is a complex organic compound with significant applications in chemistry and related fields. This compound is notable for its boronate ester group and its pyridine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate generally involves the following steps:
The reaction is typically conducted under an inert atmosphere to prevent oxidation, often using a palladium catalyst to facilitate the coupling reaction.
Reaction conditions involve moderate temperatures (usually around 70-100°C) and may include the use of solvents like toluene or tetrahydrofuran to dissolve the reactants and catalyst.
Industrial Production Methods
Industrial production of this compound often scales up the laboratory synthesis process. Large-scale reactors, precise temperature controls, and efficient purification techniques (like chromatography or crystallization) ensure the production of high-purity compounds. Quality control is crucial, with techniques like NMR spectroscopy and mass spectrometry used to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : It can undergo oxidation, especially at the methyl groups, forming various oxidation products.
Reduction: : The compound is stable under mild reduction conditions but can be reduced under more stringent conditions.
Substitution: : The boronate ester group allows for substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or osmium tetroxide may be used.
Reduction: : Typical reducing agents include lithium aluminium hydride or sodium borohydride.
Substitution: : Palladium catalysts are commonly employed for cross-coupling reactions, often in the presence of base such as sodium carbonate.
Major Products
Oxidation reactions yield products with oxidized side chains. Reduction can lead to the removal or alteration of the boronate ester group. Substitution reactions primarily yield cross-coupled products, forming new carbon-carbon bonds.
Scientific Research Applications
In Chemistry
Synthetic Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Catalysis: : Serves as a ligand in catalysis.
In Biology
Molecular Probes: : Utilized in the design of fluorescent probes for detecting biological molecules.
In Medicine
Drug Development: : Investigated for potential use in drug synthesis, particularly in the development of boron-containing drugs.
In Industry
Material Science: : Used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways
This compound's mechanism of action is primarily through its ability to participate in a variety of chemical reactions. Its boronate ester group is particularly reactive, forming strong covalent bonds with diols and other nucleophiles. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various catalytic cycles.
Comparison with Similar Compounds
Uniqueness and Similar Compounds
Compared to similar compounds like pinacolborane or phenylboronic acid, tert-butyl (2R)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its pyridine ring, which imparts additional chemical versatility and reactivity. Similar compounds include:
Pinacolborane
Phenylboronic acid
2,4,6-Trimethylphenylboronic acid
Each of these compounds shares the boronate ester functionality but differs in the substituents attached, influencing their reactivity and applications.
Properties
IUPAC Name |
tert-butyl (2R)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO4/c1-12-9-10-13(11-19(12)14(20)21-15(2,3)4)18-22-16(5,6)17(7,8)23-18/h10,12H,9,11H2,1-8H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSYKURYVHHEFH-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(N(C2)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC[C@H](N(C2)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methylsulfonyl-1-oxaspiro[2.3]hexane](/img/structure/B2415229.png)



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2415234.png)
![4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid](/img/structure/B2415236.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2415239.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2415240.png)




![7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2415251.png)
